5-Amino-3-bromo-2-chloropyridine (CAS 130284-53-6): A Technical Guide for Advanced Synthesis
5-Amino-3-bromo-2-chloropyridine (CAS 130284-53-6): A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in a vast array of biologically active agents. 5-Amino-3-bromo-2-chloropyridine, identified by its CAS number 130284-53-6, is a particularly valuable building block for researchers and synthetic chemists.[1] Its strategic arrangement of an amine, a bromine atom, and a chlorine atom on the pyridine core offers a versatile platform for constructing complex molecular architectures with a high degree of control.[2]
This guide provides an in-depth technical overview of the core properties, reactivity, and synthetic utility of 5-Amino-3-bromo-2-chloropyridine. It is designed for professionals in research and development who seek to leverage this compound's unique characteristics for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. We will delve into the causality behind its reactivity, providing not just data, but the field-proven insights necessary for successful and efficient application in the laboratory.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use. The key physical and chemical data for 5-Amino-3-bromo-2-chloropyridine are summarized below. This data is essential for reaction planning, safety assessments, and product characterization.
Physical and Chemical Data Table
| Property | Value | Source(s) |
| CAS Number | 130284-53-6 | |
| IUPAC Name | 5-Bromo-6-chloropyridin-3-amine | |
| Synonyms | 3-Amino-5-bromo-6-chloropyridine | |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | |
| Appearance | Light yellow to brown solid, powder, or crystal | [3] |
| Melting Point | 118-123 °C | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from reaction conditions |
| Density (Predicted) | 1.834 ± 0.06 g/cm³ | N/A |
| Boiling Point (Predicted) | 336.7 ± 37.0 °C | N/A |
| Flash Point (Predicted) | 157.4 °C | N/A |
Spectroscopic Signature for Structural Verification
While specific spectra for this exact compound are not publicly available, data from closely related isomers and supplier certificates of analysis confirm the expected spectroscopic characteristics.[4][5] Researchers can use the following guide to verify the identity and purity of 5-Amino-3-bromo-2-chloropyridine.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other. A broad singlet corresponding to the two protons of the primary amine (-NH₂) will also be present, typically in the range of 4-6 ppm, though its chemical shift can vary with solvent and concentration.[6][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (amino, bromo, chloro) and the ring nitrogen.[8]
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MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion (M+) peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50) and chlorine (³⁵Cl and ³⁷Cl are ~75:25), a distinctive isotopic pattern for the molecular ion peak (M, M+2, M+4) will be observed, providing definitive confirmation of the presence of one bromine and one chlorine atom.[4][9]
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations in the fingerprint region (<1000 cm⁻¹).[2][4][10][11]
Synthesis Pathway: A Representative Protocol
While 5-Amino-3-bromo-2-chloropyridine is commercially available, understanding its synthesis provides context for its purity and potential trace impurities. A definitive, published protocol for this specific isomer is elusive; however, a logical and robust synthetic route can be proposed based on established transformations of pyridine systems. A common strategy involves the controlled halogenation and subsequent introduction of the amino group to a pyridine precursor.
Proposed Synthetic Workflow
The synthesis could logically proceed from a readily available chloropyridine, such as 2-chloro-3-aminopyridine, via a regioselective bromination.
Caption: Proposed high-level synthesis workflow.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative example based on standard procedures for the bromination of activated pyridine rings.
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Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at 0 °C. The amino group at the 2-position and the chloro group at the 6-position direct the electrophilic bromination to the 5-position.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Amino-3-bromo-2-chloropyridine.[12]
The Core of Utility: Understanding and Exploiting Differential Reactivity
The primary value of 5-Amino-3-bromo-2-chloropyridine lies in the differential reactivity of its two halogen atoms. This allows for sequential, regioselective functionalization, providing chemists with precise control over the construction of complex molecules. The key principle is the dichotomy between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).[4][13]
-
C-Br Bond at Position 3 (Cross-Coupling): The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the C-X bond to the palladium center. This step occurs preferentially at the weaker C-Br bond, allowing for selective functionalization at the 3-position while leaving the C-Cl bond intact for subsequent reactions.[3][12]
-
C-Cl Bond at Position 2 (SₙAr): The Carbon-Chlorine bond at the 2-position is alpha to the electron-withdrawing pyridine nitrogen. This positioning significantly activates the C2 carbon towards attack by strong nucleophiles via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[4][14] The C-Br bond at the 3-position is not similarly activated and is much less reactive under SₙAr conditions.
This orthogonal reactivity is the cornerstone of its utility as a building block.
Caption: Orthogonal reactivity of 5-Amino-3-bromo-2-chloropyridine.
Field-Proven Applications & Experimental Protocols
The strategic reactivity of this compound makes it a valuable precursor for synthesizing libraries of compounds for screening, particularly in the development of kinase inhibitors, which often feature substituted pyridine cores.[15][16][17][18]
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl group at the C3-bromo position.[12][14]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Amino-3-bromo-2-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of a palladium source like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Execution and Monitoring: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a 3-aryl-5-amino-2-chloropyridine derivative, can then be purified by flash column chromatography.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position
This protocol outlines a general procedure for the substitution of the 2-chloro group with a nucleophile, such as a thiol or an amine.[4]
-
Reaction Setup: In a sealed reaction vial, dissolve 5-Amino-3-bromo-2-chloropyridine (1.0 equiv.) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv.). For thiols, adding a base like sodium hydride (NaH) or for amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be necessary to facilitate the reaction.
-
Execution and Monitoring: Heat the reaction mixture, often to temperatures between 80-140 °C. Microwave irradiation can significantly accelerate this type of reaction. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water to precipitate the product or prepare for extraction. Extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The resulting 2-substituted-5-amino-3-bromopyridine can be purified by column chromatography or recrystallization.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of rigorous safety protocols. 5-Amino-3-bromo-2-chloropyridine is classified as acutely toxic if swallowed and causes serious eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Amino-3-bromo-2-chloropyridine is more than just a chemical intermediate; it is a strategic tool that offers synthetic chemists a reliable and controllable entry point into complex, highly functionalized pyridine derivatives. Its value is rooted in the predictable and orthogonal reactivity of its halogen substituents. By understanding the mechanistic principles that govern its behavior in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can design efficient and elegant synthetic routes to novel molecules with significant potential in medicine and materials science. The protocols and data presented in this guide serve as a robust foundation for the successful application of this versatile building block in demanding research and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 154.
- Google Patents. (2021). Preparation and use of kinase inhibitor. US-10308654-B2.
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PubChem. (n.d.). Patent US-9751837-B2: Kinase inhibitors. Retrieved from [Link]
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PubChem. (n.d.). Patent US-9012458-B2: Antitumor agent using compounds having kinase inhibitory effect in combination. Retrieved from [Link]
- Google Patents. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.
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ResearchGate. (2025). Synthesis and biological activity of polysubstituted pyridines. Retrieved from [Link]
- Govindaraju, M., et al. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 25(5), 797-806.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine. Retrieved from [Link]
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Georgia Southern University. (2021). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
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